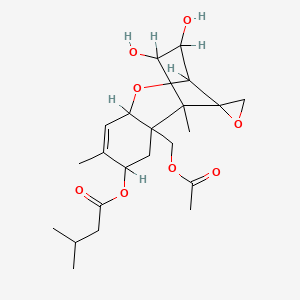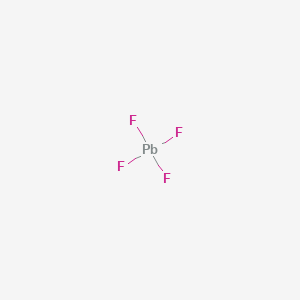
Lead(IV) fluoride
Descripción general
Descripción
Synthesis Analysis
The mechanochemical synthesis of lead-containing alkaline earth metal fluoride solid solutions, like MxPb1-xF2 (M = Ca, Sr, Ba), provides insight into the methods of producing Lead(IV) fluoride-related compounds. Through high-energy ball milling, promising results were achieved using metal acetates and ammonium fluoride as precursors, indicating a versatile approach to synthesizing lead fluoride compounds with desirable properties (Heise et al., 2018).
Molecular Structure Analysis
The molecular structure of Lead(IV) fluoride and its derivatives has been extensively studied, revealing complex coordination environments. For instance, the crystal structures of new lead(II) hexafluoroarsenates(V) were determined, showing the diverse coordination sphere around the lead centers, which includes direct connections to fluorine atoms from different arsenate ions (Tramšek et al., 2001).
Chemical Reactions and Properties
Lead(IV) fluoride participates in various chemical reactions, illustrating its reactivity and utility in synthesis. For example, aryl fluorides can be produced from the reaction of boron trifluoride with aryl-lead(IV) triacetates, demonstrating the potential of lead(IV) fluoride in organic synthesis (Meio & Pinhey, 1990).
Physical Properties Analysis
The physical properties of Lead(IV) fluoride, such as its optical characteristics, have been a subject of interest. It is a transparent insulator across a wide optical spectrum, from ultraviolet to middle infrared, with varying refractive indices. Its electronic insulator nature and the existence of different crystalline structures, including cubic fluorite and orthorhombic structures, are notable (Destro & Damiao, 1997).
Chemical Properties Analysis
The interaction between lead(II) and fluoride ions reveals the complex formation tendencies of lead fluoride compounds. Studies have shown that detectable amounts of Pb2+ transform into reaction products before the precipitation of lead fluoride starts, highlighting the intricate chemical behavior of lead in the presence of fluoride ions (Bottari & Ciavatta, 1965).
Aplicaciones Científicas De Investigación
Cationic Layered Material for Anion-Exchange
Lead(IV) fluoride has been utilized in the development of new cationic materials for anion-based applications. A study by Tran, Zavalij, and Oliver (2002) discusses the solvothermal synthesis and characterization of a new layered lead fluoride material, Pb3F5NO3. This material is distinctive because it carries a cationic charge, unlike most layered and open-framework materials. It shows potential in anion-exchange applications and demonstrates stability up to 450 °C, which surpasses the performance of conventional organic resins used for similar purposes. The material's ability to exchange interlamellar nitrate groups for dichromate under ambient aqueous conditions, as indicated by nuclear magnetic resonance and UV-vis spectroscopy, highlights its potential for unique anion-based properties like catalytic reactions, anion intercalation, or the growth of anionic clusters within the cationic framework (Tran, Zavalij, & Oliver, 2002).
Fluoride Ion Complexation and Sensing
Another area where lead(IV) fluoride shows potential is in the complexation and sensing of fluoride ions. Wade et al. (2010) explore the use of fluoride in various contexts, including its beneficial effects in dental health and its administration in osteoporosis treatment. However, they also note the potential adverse effects of chronic exposure to high fluoride levels. Their research contributes to the discovery of improved methods for fluoride detection, particularly in water, which is significant given the potential health impacts and industrial applications of fluoride. This research addresses the challenge of fluoride binding in highly competitive protic solvents and water, offering insights into the broader scope of fluoride anion recognition (Wade, Broomsgrove, Aldridge, & Gabbaï, 2010).
Synthesis of Mixed Metal Fluorides
Lead(IV) fluoride is also significant in the synthesis of mixed metal fluorides. Navulla et al. (2011) discuss the use of fluorinated heterometallic β-diketonates containing lead and divalent first-row transition metals as volatile single-source precursors for preparing mixed-metal fluorides. These fluorides have an orthorhombically distorted Aurivillius-type structure, suggesting their potential as magnetoelectric materials. This research opens up new possibilities for the application of lead(IV) fluoride in the development of materials with unique magnetic and electronic properties (Navulla, Tsirlin, Abakumov, Shpanchenko, Zhang, & Dikarev, 2011).
Radiation Material in Cherenkov Detectors
Lead fluoride is also being explored as a radiation material in Cherenkov detectors used in high-energy physics experiments. Ding (2001) introduces a new growth method for lead fluoride crystals that are suitable for use in Cherenkov detectors. This method, a modified non-vacuum Bridgeman method, is notable for growing large-size, high-quality lead fluoride crystals. The properties of these crystals, such as transmission, optical uniformity, and energy resolution, meet the needs of application in high-energy physics, indicating their potential for significant contributions to this field (Ding, 2001).
Safety And Hazards
Direcciones Futuras
Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .
Propiedades
IUPAC Name |
tetrafluoroplumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.Pb/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFKGUAJYKXPDI-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Pb](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4Pb | |
| Record name | lead tetrafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_tetrafluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40999040 | |
| Record name | Lead tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(IV) fluoride | |
CAS RN |
7783-59-7 | |
| Record name | Plumbane, tetrafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead tetrafluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead tetrafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(IV) fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



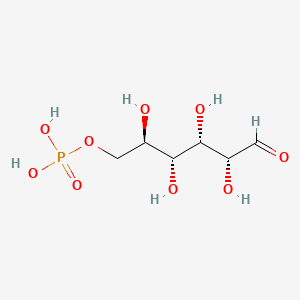


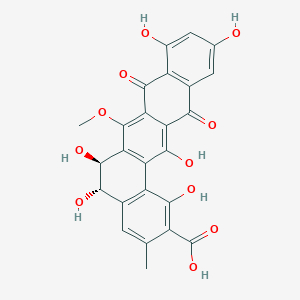
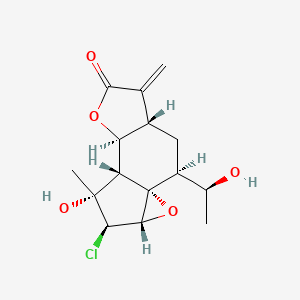



![5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)

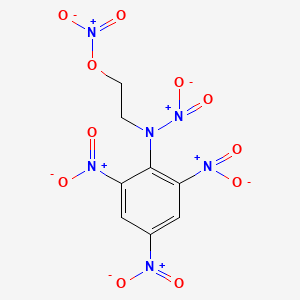
![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)
